molecular formula C8H10N2O2 B554310 Benzyl carbazate CAS No. 5331-43-1

Benzyl carbazate

Cat. No.: B554310
CAS No.: 5331-43-1
M. Wt: 166.18 g/mol
InChI Key: RXUBZLMIGSAPEJ-UHFFFAOYSA-N
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Description

Benzyl carbazate, also known as (benzyloxy)carbohydrazide, is an organic compound with the molecular formula C8H10N2O2. It is a white to pale yellow crystalline powder or flakes. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of benzyloxycarbonyl hydrazides of carboxylic acids, including N-protected amino acids .

Mechanism of Action

Target of Action

Benzyl carbazate is primarily used as a reagent for the preparation of benzyloxycarbonyl (Z, Cbz) hydrazides of carboxylic acids, particularly N-protected amino acids . Therefore, its primary targets are these carboxylic acids and amino acids.

Mode of Action

This compound interacts with its targets (carboxylic acids and amino acids) through a condensation reaction . This interaction results in the formation of benzyloxycarbonyl hydrazides .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of carbazoles, indolocarbazoles, benzocarbazoles, and carbolines . These compounds are fundamental backbones of organic chemistry due to their omnipresence in natural products, alkaloids, terpenes, marketed drugs, medicinally active compounds, and organic materials .

Pharmacokinetics

It’s known that this compound has a molecular weight of 16618 , which may influence its bioavailability and distribution within the body.

Result of Action

The result of this compound’s action is the formation of benzyloxycarbonyl hydrazides . These hydrazides can be converted to azides for coupling with a further amino acid residue by the azide method . This is particularly useful in peptide synthesis .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the condensation reaction of this compound with carboxylic acids and amino acids is performed at a controlled temperature of 20±2℃ . Additionally, the compound should be stored in a cool place, sealed in dry, and well-ventilated conditions . It’s also important to avoid dust formation and breathing vapors, mist, or gas .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of hydrazone ligands, which are derived by the condensation of Benzyl carbazate with different derivatives of salicylaldehyde

Cellular Effects

Its derivatives have shown potential bioactive properties, suggesting that this compound may influence cell function

Molecular Mechanism

It is known to participate in the formation of hydrazone ligands , which can have various effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known to be involved in the synthesis of hydrazone ligands , suggesting that it may have long-term effects on cellular function

Metabolic Pathways

It is known to participate in the synthesis of hydrazone ligands , which may interact with various enzymes or cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl carbazate can be synthesized through the reaction of benzyl chloroformate with hydrazine hydrate. The reaction typically occurs in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, solvent choice, and reaction time to ensure efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its benzyl group, which provides distinct reactivity and properties compared to its methyl, ethyl, and phenyl counterparts. The benzyl group can be selectively removed through hydrogenolysis, allowing for the synthesis of various hydrazide derivatives .

Properties

IUPAC Name

benzyl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-8(11)12-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUBZLMIGSAPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047447
Record name Hydrazinecarboxylic acid, phenylmethyl ester
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Hydrazinecarboxylic acid, phenylmethyl ester
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CAS No.

5331-43-1
Record name Phenylmethyl hydrazinecarboxylate
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Record name Benzyl carbazate
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Record name Benzyl carbazate
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Record name Hydrazinecarboxylic acid, phenylmethyl ester
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Record name Benzyl carbazate
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Record name BENZYL CARBAZATE
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Synthesis routes and methods

Procedure details

The 2nd step is carried out analogously in further experiments B, C, and D at room temperature using the dibenzyl carbonate and hydrazine hydrate ratios given in Table 1. The amount and purity of benzyl carbazate that is obtained are likewise summarized in Table 1.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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